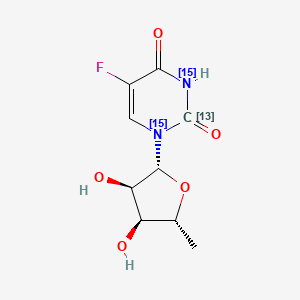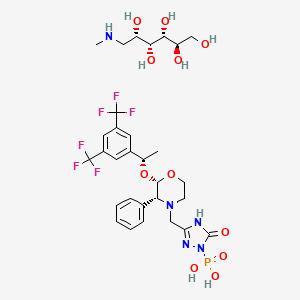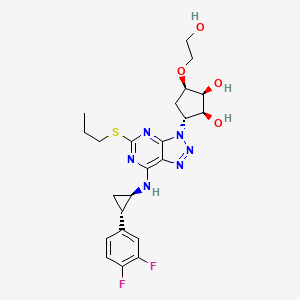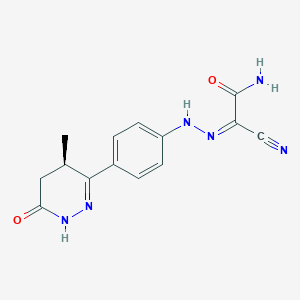
Levosimendan Cyanoacetamide Hydrazone Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levosimendan Cyanoacetamide Hydrazone Impurity is a chemical compound with the molecular formula C14H14N6O2 and a molecular weight of 298.3 g/mol . It is an impurity associated with Levosimendan, a calcium sensitizer used in the treatment of acutely decompensated heart failure. This impurity is often studied to ensure the purity and efficacy of pharmaceutical products containing Levosimendan .
Preparation Methods
The synthesis of Levosimendan Cyanoacetamide Hydrazone Impurity involves several steps, typically starting with the reaction of cyanoacetamide with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Levosimendan Cyanoacetamide Hydrazone Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Levosimendan Cyanoacetamide Hydrazone Impurity has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Levosimendan Cyanoacetamide Hydrazone Impurity can be compared with other impurities and related compounds, such as:
Levosimendan Dimer: Another impurity associated with Levosimendan, with a different molecular structure and properties.
Levosimendan Impurity 10: A structurally similar compound with distinct chemical and physical properties.
Levosimendan Impurity 12: Another related impurity with unique characteristics.
These comparisons highlight the uniqueness of this compound in terms of its molecular structure and potential interactions .
Properties
Molecular Formula |
C14H14N6O2 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
(1Z)-2-amino-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C14H14N6O2/c1-8-6-12(21)19-20-13(8)9-2-4-10(5-3-9)17-18-11(7-15)14(16)22/h2-5,8,17H,6H2,1H3,(H2,16,22)(H,19,21)/b18-11-/t8-/m1/s1 |
InChI Key |
LUJCZDRCGSZQQE-PWDMIQSBSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)N/N=C(/C#N)\C(=O)N |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


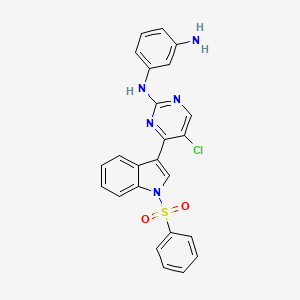

![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
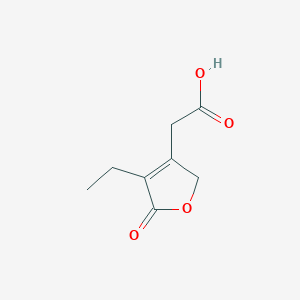
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)
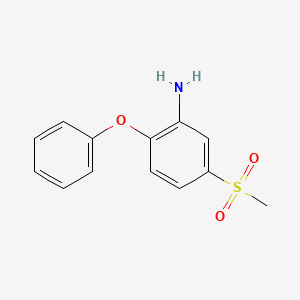
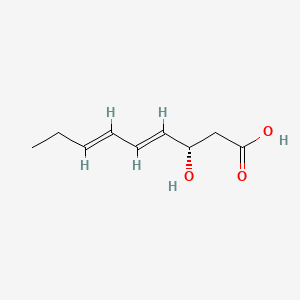
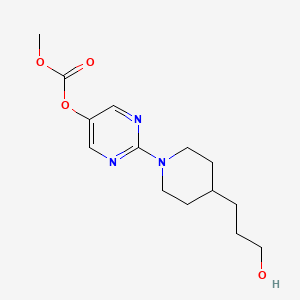

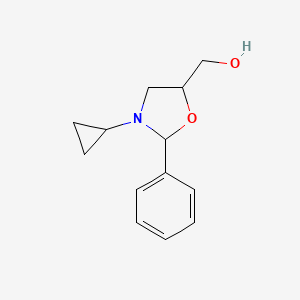
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
